molecular formula C8H12N2O3S B11784819 2-((1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid

2-((1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid

Cat. No.: B11784819
M. Wt: 216.26 g/mol
InChI Key: HEQCMMDBWGQSTP-UHFFFAOYSA-N
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Description

2-((1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl and methylthio groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid typically involves the reaction of 1,3-dimethyl-4-(methylthio)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole derivative acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

2-((1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4-(methylthio)-1H-pyrazole: Lacks the acetic acid moiety, making it less polar and potentially less bioactive.

    2-((1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)propionic acid: Similar structure but with a propionic acid moiety, which may alter its reactivity and biological activity.

Uniqueness

2-((1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the combination of its pyrazole ring, methylthio group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(2,5-dimethyl-4-methylsulfanylpyrazol-3-yl)oxyacetic acid

InChI

InChI=1S/C8H12N2O3S/c1-5-7(14-3)8(10(2)9-5)13-4-6(11)12/h4H2,1-3H3,(H,11,12)

InChI Key

HEQCMMDBWGQSTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1SC)OCC(=O)O)C

Origin of Product

United States

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